
Tacrine synthesis from 2-aminobenzonitrile and
cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tacrine

Cat. No.: B349632 Get Quote

Synthesis of Tacrine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Tacrine (9-amino-

1,2,3,4-tetrahydroacridine), a foundational acetylcholinesterase inhibitor, from the reaction of 2-

aminobenzonitrile and cyclohexanone. This synthesis is a classic example of the Friedländer

annulation, a powerful method for the construction of quinoline and acridine scaffolds.

Introduction
Tacrine was one of the first centrally acting cholinesterase inhibitors approved for the treatment

of Alzheimer's disease. While its clinical use has been limited due to hepatotoxicity, it remains a

critical pharmacological tool and a scaffold for the development of new, safer analogues.[1] The

synthesis of tacrine and its derivatives continues to be an active area of research.[2][3] The

most common and straightforward route to tacrine involves the acid-catalyzed condensation of

2-aminobenzonitrile with cyclohexanone.[3][4]

Reaction Mechanism and Pathway
The synthesis of tacrine from 2-aminobenzonitrile and cyclohexanone proceeds via a

Friedländer-style cyclocondensation.[4] The reaction is typically catalyzed by a Lewis acid,

which activates the carbonyl group of cyclohexanone towards nucleophilic attack by the amino
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group of 2-aminobenzonitrile. This is followed by an intramolecular cyclization and subsequent

aromatization to form the tetrahydroacridine core.

The proposed mechanism is as follows:

Activation of Cyclohexanone: The Lewis acid coordinates to the carbonyl oxygen of

cyclohexanone, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The amino group of 2-aminobenzonitrile attacks the activated carbonyl

carbon, forming a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form an enamine or an imine

intermediate.

Intramolecular Cyclization: The nitrile group is activated by the Lewis acid, and the enamine

attacks the nitrile carbon in an intramolecular cyclization.

Tautomerization and Aromatization: A series of tautomerizations and proton transfers,

followed by the elimination of the Lewis acid catalyst upon workup, leads to the final aromatic

tacrine product.[4]
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Caption: Reaction scheme for the synthesis of Tacrine.

Quantitative Data Summary
The yield of tacrine is highly dependent on the choice of catalyst, solvent, and reaction

conditions. A summary of quantitative data from various reported syntheses is presented below

for easy comparison.

Catalyst Solvent
Temperatur
e (°C)

Time (h) Yield (%) Reference

ZnCl₂ None Reflux - 68 [4]

BF₃·Et₂O None Reflux 4 81 [5]

POCl₃ None 120 2 55 [5]

AlCl₃ Toluene 100 - 28 [6]

InCl₃ Toluene 100 - 30 [6]

FeCl₃ Toluene 100 - 35 [6]

ZnCl₂ Toluene 100 - 39 [6]

SnCl₄ Toluene Reflux 3 82 [7]

Yb(OTf)₃ Toluene 100 - High [6]

ZnCl₂/ChCl

(DES)

Deep

Eutectic

Solvent

120 3 98 [8][9]

Physical and Spectroscopic Data for Tacrine:
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Property Value Reference

Molecular Formula C₁₃H₁₄N₂ [2]

Molecular Weight 198.27 g/mol [2]

Melting Point 181.1-182.1 °C [4]

Appearance Yellow precipitate [2]

¹H NMR Predicted values available [4][10]

¹³C NMR Predicted values available [4][10]

MS (APCI) m/z 198 (M⁺) [4]

IR (cm⁻¹)
3308-3366 (primary amine),

761 (aromatic C-H)
[4]

Elemental Analysis
C: 78.75%, H: 7.12%, N:

14.13% (Theoretical)
[4]

Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of Tacrine using Zinc Chloride
This protocol is adapted from a method chosen for its use of readily accessible starting

materials and good yields.[4]

Materials:

2-Aminobenzonitrile (3.54 g, 0.030 mol)

Cyclohexanone (36 mL)

Anhydrous Zinc Chloride (4.02 g)

20% Sodium Hydroxide (NaOH) solution

Ethanol (for recrystallization)
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Litmus paper

Apparatus:

100 mL 3-necked round-bottomed flask

Reflux condenser

Thermometer

Heating mantle

Magnetic stirrer

Büchner funnel and flask

Procedure:

To the 3-necked round-bottomed flask, add 36 mL of cyclohexanone, a magnetic stirrer bar,

3.54 g of 2-aminobenzonitrile, and 4.02 g of anhydrous zinc chloride.

Attach the reflux condenser and thermometer, and place the flask in a heating mantle.

Heat the mixture to reflux with stirring. The solution will darken from a pale yellow, indicating

the initiation of the condensation reaction.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Slowly add a 20% sodium hydroxide solution until the pH of the solution reaches 12, as

indicated by litmus paper. A yellow precipitate will form.

Collect the precipitate by gravity filtration and wash it with water.

Recrystallize the crude product from 20 mL of hot ethanol.

Collect the purified crystals by Büchner filtration and allow the product to dry for one week

under a fume hood.
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Protocol 2: Synthesis of Tacrine using Boron Trifluoride
Etherate
This procedure utilizes a different Lewis acid catalyst.[5]

Materials:

2-Aminobenzonitrile

Cyclohexanone

Boron trifluoride etherate (BF₃·Et₂O)

Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

In a suitable reaction flask, combine 2-aminobenzonitrile and cyclohexanone.

Add boron trifluoride etherate to the mixture.

Heat the reaction mixture under reflux for 4 hours.

After cooling, add an aqueous solution of NaOH to the reaction mixture.

Isolate the resulting tacrine product.

Protocol 3: Sustainable Synthesis of Tacrine in a Deep
Eutectic Solvent
This protocol presents a more environmentally friendly approach using a deep eutectic solvent

(DES).[8][9]

Materials:

2-Aminobenzonitrile (1 mmol, 118 mg)

Cyclohexanone (1 mmol, 98 mg)
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Zinc chloride/Choline chloride (ZnCl₂/ChCl) (1:1 mol/mol) DES (1 g)

10% Sodium Hydroxide (NaOH) solution (300 µL)

Isopropanol (iPrOH) (1 mL)

Procedure:

Add 2-aminobenzonitrile and cyclohexanone to the ZnCl₂/ChCl DES in a reaction vessel.

Heat the reaction mixture to 120 °C for 3 hours.

Cool the reaction to room temperature and evaporate any volatile components under

reduced pressure.

Add the 10% NaOH solution to the residue and stir for an additional 3 hours.

Filter the resulting solid and wash the cake with water.

Stir the solid in iPrOH for 1 hour, then filter to obtain the purified tacrine.

Experimental Workflow
The general workflow for the synthesis and purification of tacrine is illustrated below.
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General Workflow for Tacrine Synthesis

1. Combine Reactants and Catalyst
(2-Aminobenzonitrile, Cyclohexanone, Lewis Acid)

2. Heat to Reflux
(Monitor by TLC)

3. Quench and Basify
(e.g., with NaOH solution)

4. Isolate Crude Product
(Filtration)

5. Purify by Recrystallization
(e.g., from Ethanol)

6. Characterize Product
(MP, NMR, MS, IR, EA)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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